O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride
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Overview
Description
O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride is a chemical compound that belongs to the class of hydroxylamines. It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a phenyl ring substituted with a fluorine atom at the 4-position and a methyl group at the 3-position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-3-methylphenylamine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. The reaction conditions generally include maintaining the temperature between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and consistency. The reaction mixture is typically subjected to filtration and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorinating agents
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
Similar Compounds
O-Benzoylhydroxylamine: Known for its use as an electrophilic aminating reagent.
O-Substituted Hydroxylamines: Includes compounds like O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid
Uniqueness
O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications .
Properties
Molecular Formula |
C7H9ClFNO |
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Molecular Weight |
177.60 g/mol |
IUPAC Name |
O-(4-fluoro-3-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H |
InChI Key |
OLLDKUQOHROQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)ON)F.Cl |
Origin of Product |
United States |
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